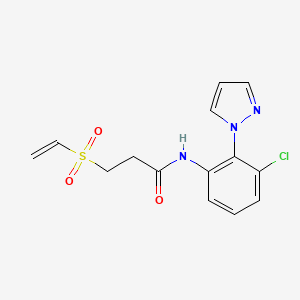
N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide
Descripción
N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide is a complex organic compound that features a pyrazole ring, a chlorinated phenyl group, and a sulfonyl-propanamide moiety
Propiedades
IUPAC Name |
N-(3-chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-2-22(20,21)10-7-13(19)17-12-6-3-5-11(15)14(12)18-9-4-8-16-18/h2-6,8-9H,1,7,10H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERDYUGARAFKDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=C(C(=CC=C1)Cl)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring followed by the introduction of a pyrazole group. The sulfonyl-propanamide moiety is then attached through a series of reactions involving sulfonation and amidation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide involves its interaction with specific molecular targets. The pyrazole ring and sulfonyl group are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide
- 3-chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
Uniqueness
N-(3-Chloro-2-pyrazol-1-ylphenyl)-3-ethenylsulfonylpropanamide is unique due to its combination of a pyrazole ring, chlorinated phenyl group, and sulfonyl-propanamide moiety. This unique structure allows it to interact with a variety of molecular targets, making it versatile for different applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


